N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(thiophen-3-yl)benzamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-4-thiophen-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c22-20(15-7-5-14(6-8-15)16-9-10-24-13-16)21-11-17-12-23-19-4-2-1-3-18(17)19/h1-10,13,17H,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPKTQVHMLFYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.
Formation of the Benzamide Group: The final step involves the reaction of the intermediate with benzoyl chloride or a similar reagent to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the benzofuran and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(thiophen-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism by which N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(thiophen-3-yl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Benzamide Derivatives
Key Differences and Implications
Substituent Effects :
- The thiophen-3-yl group in the target compound offers a planar, electron-rich aromatic system, contrasting with electron-withdrawing groups like sulfonyl or fluorine in analogs . This may influence solubility and receptor binding profiles.
- Fluorine substituents (e.g., in ) enhance metabolic stability and bioavailability but reduce electronic delocalization compared to thiophene .
Synthesis and Stability :
- Compounds with triazole-thione backbones () exhibit tautomerism (thione vs. thiol), which is absent in the target compound’s rigid dihydrobenzofuran system. This impacts reactivity and stability .
- S-Alkylation in ’s synthesis contrasts with the inferred N-alkylation required for the target compound’s dihydrobenzofuran linkage, highlighting divergent regioselectivity challenges .
Spectroscopic Signatures :
- The absence of a C=S band (~1250 cm⁻¹) in the target compound distinguishes it from triazole-thiones , while its amide C=O stretch (~1680 cm⁻¹, inferred) aligns with benzamide derivatives in and .
- Fluorine substituents in analogs produce distinct ¹⁹F-NMR signals and IR C-F stretches (~1220 cm⁻¹), absent in the thiophene-containing target compound .
Biological Activity
N-((2,3-dihydrobenzofuran-3-yl)methyl)-4-(thiophen-3-yl)benzamide is a compound of increasing interest due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzamide core substituted with a thiophene and a dihydrobenzofuran moiety. This structural diversity is believed to contribute to its biological activity.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its mechanism appears to involve the induction of apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro and in vivo, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Research indicates that it may possess antimicrobial activity against certain bacterial strains.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Key Enzymes : The compound may act as an inhibitor of enzymes involved in cancer cell metabolism and inflammatory pathways.
- Modulation of Signaling Pathways : It appears to influence several signaling pathways, including those related to apoptosis and inflammation.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference Source |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Anti-inflammatory | Reduces cytokine levels | |
| Antimicrobial | Inhibits bacterial growth |
Case Studies
- Anticancer Study : A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The study reported that the compound induced apoptosis through caspase activation.
- Anti-inflammatory Research : In an animal model of arthritis, administration of this compound led to a marked decrease in paw swelling and reduced levels of inflammatory markers (TNF-alpha and IL-6). These findings suggest its potential as an anti-inflammatory agent.
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition with minimum inhibitory concentration (MIC) values of 25 µg/mL and 30 µg/mL respectively.
Q & A
Q. What mass spectrometry techniques are best for characterizing trace degradation products?
- Methodological Answer :
- High-resolution MS (HRMS) : Employ Q-TOF or Orbitrap instruments to identify degradation fragments (e.g., hydrolyzed amide bonds).
- Forced degradation : Expose the compound to heat, light, or acidic conditions to simulate stability challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
